(3Z)-6-methyl-3-(2-oxo-2-phenylethylidene)piperazin-2-one
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Overview
Description
6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE is a heterocyclic compound with a unique structure that includes a pyrazinone ring substituted with a phenylethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE typically involves the condensation of 6-methyl-2,3-dihydropyrazin-4(1H)-one with an appropriate aldehyde or ketone. One common method involves the reaction of 6-methyl-2,3-dihydropyrazin-4(1H)-one with benzaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-2-OXO-2-PHENYLETHYLIDENE-2,3-DIHYDROPYRAZINONE
- 6-METHYL-2-(2-OXO-2-PHENYLETHYLIDENE)-2,3-DIHYDROPYRAZINONE
Uniqueness
6-METHYL-3-(2-OXO-2-PHENYLETHYLIDENE)TETRAHYDRO-2-PYRAZINONE is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(3Z)-6-methyl-3-phenacylidenepiperazin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-14-11(13(17)15-9)7-12(16)10-5-3-2-4-6-10/h2-7,9,14H,8H2,1H3,(H,15,17)/b11-7- |
InChI Key |
GKUSCRCVAUAOEB-XFFZJAGNSA-N |
Isomeric SMILES |
CC1CN/C(=C\C(=O)C2=CC=CC=C2)/C(=O)N1 |
Canonical SMILES |
CC1CNC(=CC(=O)C2=CC=CC=C2)C(=O)N1 |
Origin of Product |
United States |
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